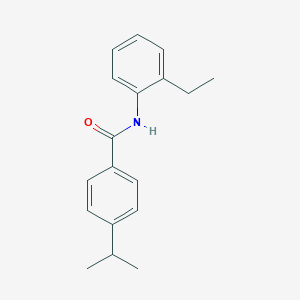

N-(2-ethylphenyl)-4-isopropylbenzamide

Description

N-(2-ethylphenyl)-4-isopropylbenzamide is a benzamide derivative characterized by a 4-isopropylbenzoyl group linked to a 2-ethylphenylamine moiety.

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-4-14-7-5-6-8-17(14)19-18(20)16-11-9-15(10-12-16)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |

InChI Key |

BRXYLWVWUYELLH-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide (1u)

- Structure: Incorporates a 4-isopropylbenzamide core but with additional substituents: a cyclohexylamino-oxoethyl group and a hydroxycarbamoylbenzyl moiety .

- Synthesis : Synthesized via a multi-component reaction involving 4-isopropylbenzoic acid and cyclohexyl isocyanide (yield: 60%) .

- Physicochemical Properties : Melting point (167°C), high purity (96.9%), and retention time (14.76 min) .

- Biological Activity : Potent HDAC6 inhibitor with an IC50 of 4 nM against Plasmodium falciparum clinical isolates, demonstrating high parasite selectivity .

Comparison: The target compound lacks the hydroxycarbamoyl and cyclohexylamino groups, likely reducing HDAC inhibitory potency. However, the simpler structure may improve synthetic accessibility and metabolic stability.

N-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)-4-isopropylbenzamide (Amide 1)

- Structure : Features a bulky adamantane group attached to the benzamide core .

- Synthesis : Prepared using HATU-mediated coupling in DMF, followed by purification .

- Physicochemical Properties: No explicit data provided, but adamantane substituents typically enhance lipophilicity and membrane permeability.

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide

- Structure : Contains a 4-methylbenzamide core with 4-chlorobenzyl, methoxyphenyl, and propyl substituents .

- Synthesis : Synthesized via a multi-component reaction (yield: 65%) with a melting point of 142.9–143.4°C .

- Physicochemical Properties : Molecular weight 464.983 g/mol; logP 0.7 (70:30 ethyl acetate/petroleum ether) .

Comparison : The 4-chlorobenzyl and methoxyphenyl groups in this compound enhance electronic diversity, which may influence binding affinity compared to the simpler 2-ethylphenyl group in the target compound.

Pesticidal Benzamides (e.g., Etobenzanid, Diflufenican)

- Structures: Include substituents like dichlorophenyl (etobenzanid) and trifluoromethylphenoxy (diflufenican) .

- Applications : Used as herbicides or pesticides, indicating divergent biological targets compared to HDAC inhibitors .

Comparison : The target compound’s 2-ethylphenyl group lacks the electronegative substituents (e.g., Cl, CF3) critical for pesticidal activity, suggesting different applications.

Data Table: Key Comparisons

Research Findings and Implications

Structural-Activity Relationships (SAR) :

Synthetic Accessibility :

Notes and Limitations

- Biological data for the target compound are absent, limiting conclusive comparisons.

- Further studies on synthesis, pharmacokinetics, and target profiling are required to validate hypotheses derived from this analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.